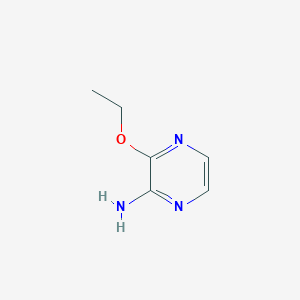

2-Amino-3-ethoxypyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULCYKWRRGZJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540156 | |

| Record name | 3-Ethoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-86-8 | |

| Record name | 3-Ethoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3-ethoxypyrazine: A Technical Overview of Inferred Chemical Properties

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical and physical properties of 2-Amino-3-ethoxypyrazine. This technical guide, therefore, presents a compilation of data from structurally related analogs to provide an inferred profile. All data presented for this compound should be considered estimations and require experimental verification.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the likely characteristics of this compound based on the known properties of similar aminopyrazine and ethoxypyrazine derivatives.

Inferred Physicochemical Properties

The physicochemical properties of this compound have been estimated by comparison with analogous compounds. Table 1 summarizes key physical constants for 2-aminopyrazine, 2-ethoxy-3-methylpyrazine, and 2-ethoxy-3-ethylpyrazine to provide a basis for these estimations.

Table 1: Physicochemical Properties of Structurally Related Pyrazine Derivatives

| Property | 2-Aminopyrazine | 2-Ethoxy-3-methylpyrazine | 2-Ethoxy-3-ethylpyrazine | Inferred this compound |

| Molecular Formula | C₄H₅N₃[1] | C₇H₁₀N₂O[2][3] | C₈H₁₂N₂O[4] | C₆H₉N₃O |

| Molecular Weight | 95.10 g/mol [1] | 138.17 g/mol [2][3] | 152.19 g/mol [4] | ~139.15 g/mol |

| Melting Point | 118-120 °C[5][6] | Not available | Not available | Likely a solid at room temperature with a melting point between that of 2-aminopyrazine and other substituted pyrazines. |

| Boiling Point | 250.9 °C (estimated)[6] | Not available | Not available | Expected to be lower than 2-aminopyrazine due to the ethoxy group, but higher than smaller, less polar pyrazines. |

| Solubility | Soluble in water[6] | Not available | Not available | The amino group would contribute to water solubility, while the ethoxy and pyrazine ring would increase solubility in organic solvents. |

| Appearance | Slightly yellow to beige crystalline powder[5] | Colorless to pale yellow liquid (for the methyl analog)[7] | Not available | Likely a crystalline solid, potentially with a yellowish hue. |

General Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating amino and ethoxy groups on the electron-deficient pyrazine ring.

-

Amino Group Reactivity: The amino group is a nucleophilic center and is expected to undergo reactions typical of aromatic amines. These include acylation, alkylation, and diazotization. The electron-donating nature of the amino group activates the pyrazine ring towards electrophilic substitution, although the pyrazine ring itself is generally unreactive towards such reactions.

-

Ethoxy Group Reactivity: The ethoxy group is a strong electron-donating group.[8] It further activates the pyrazine ring, though it is generally stable and less reactive than the amino group. Cleavage of the ether linkage would require harsh conditions.

-

Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at positions not substituted with electron-donating groups.

Inferred Spectroscopic Properties

While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from data on related compounds.

Table 2: Inferred Spectroscopic Data for this compound

| Spectroscopic Technique | Inferred Characteristics for this compound |

| ¹H NMR | - Aromatic protons on the pyrazine ring (likely two singlets or doublets).- A quartet and a triplet corresponding to the ethyl group of the ethoxy substituent.- A broad singlet for the amino protons, which would be exchangeable with D₂O. |

| ¹³C NMR | - Four distinct signals for the pyrazine ring carbons.- Two signals for the ethyl group carbons. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations of the pyrazine ring (around 1400-1600 cm⁻¹).- C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₆H₉N₃O.- Fragmentation patterns would likely involve loss of the ethyl group, ethylene from the ethoxy group, and potentially fragmentation of the pyrazine ring. |

Experimental Protocols: A General Synthetic Approach

Specific experimental protocols for the synthesis of this compound are not documented in the searched literature. However, a plausible synthetic route can be proposed based on common methods for the synthesis of substituted pyrazines. A general approach could involve the substitution of a suitable leaving group on the pyrazine ring with an ethoxide, followed by the introduction of an amino group, or vice versa.

For instance, starting from a di-substituted pyrazine with two good leaving groups (e.g., chlorine), a sequential nucleophilic substitution could be employed. First with sodium ethoxide at a lower temperature to introduce the ethoxy group, followed by amination with ammonia or an ammonia equivalent at a higher temperature. The regioselectivity of this approach would be a critical factor to control.

Caption: A plausible synthetic workflow for this compound.

Signaling Pathways and Biological Activity

No information was found in the searched scientific literature regarding the involvement of this compound in any biological signaling pathways or its specific biological activities. Many pyrazine derivatives are known to be biologically active, with applications in pharmaceuticals and as flavor and fragrance agents.[5][9] Therefore, it is plausible that this compound could exhibit biological activity, but this would require dedicated screening and investigation.

Conclusion

This technical guide provides an inferred profile of the chemical properties of this compound based on the available data for structurally similar compounds. The provided data tables and the general synthetic workflow offer a starting point for researchers and scientists interested in this molecule. It is crucial to reiterate that all properties discussed are estimations and must be confirmed through experimental synthesis, purification, and characterization. The lack of specific data highlights an opportunity for further research into this and other under-characterized substituted pyrazines.

References

- 1. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]

- 4. 2-Ethoxy-3-ethylpyrazine [webbook.nist.gov]

- 5. Aminopyrazine | 5049-61-6 [chemicalbook.com]

- 6. Aminopyrazine | CAS#:5049-61-6 | Chemsrc [chemsrc.com]

- 7. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

Synthesis of 2-Amino-3-ethoxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-amino-3-ethoxypyrazine, a key intermediate in various research and development applications. Due to the limited availability of direct synthesis routes in published literature, this guide outlines a robust, multi-step approach derived from established methodologies for analogous pyrazine derivatives. The synthesis is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate practical implementation in a laboratory setting.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a three-step process commencing with the commercially available starting material, 2-aminopyrazine. The core of this strategy involves the introduction of a halogen at the 3-position of the pyrazine ring, followed by a nucleophilic aromatic substitution to introduce the desired ethoxy group, and concluding with a dehalogenation step.

The overall transformation is as follows:

digraph "Overall_Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"];

edge [arrowhead=open, color="#5F6368"];

"2-Aminopyrazine" [image="https://www.chemspider.com/Images/Chemical-Structure.5835.png", label=""];

"Intermediate_1" [label="2-Amino-3,5-dibromopyrazine"];

"Intermediate_2" [label="2-Amino-5-bromo-3-ethoxypyrazine"];

"Final_Product" [image="https://www.chemspider.com/Images/Chemical-Structure.11111.png", label=""];

"2-Aminopyrazine" -> "Intermediate_1" [label=" Bromination "];

"Intermediate_1" -> "Intermediate_2" [label=" Ethoxylation "];

"Intermediate_2" -> "Final_Product" [label=" Debromination "];

}

Figure 2: Reaction scheme for the bromination of 2-aminopyrazine.

Experimental Protocol:

Based on a patented procedure for the synthesis of a related compound, the following protocol can be adapted.

-

In a suitable reaction vessel, dissolve 2-aminopyrazine in a polar solvent.

-

Add an alkali or alkaline earth metal salt of a weak acid.

-

Cool the mixture to a temperature between -5 and +30 °C.

-

Slowly add bromine to the reaction mixture while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture for a specified period.

-

Upon completion, the reaction mixture is worked up by adding it to ice water and neutralizing with an aqueous sodium hydroxide solution to a pH of 8.

-

The product is then filtered, dried, and can be further purified by crystallization from hot water.

Quantitative Data:

Parameter Value Starting Material 2-Aminopyrazine Product 2-Amino-3,5-dibromopyrazine Melting Point 114-117 °C

Step 2: Synthesis of 2-Amino-5-bromo-3-ethoxypyrazine

The second step is a nucleophilic aromatic substitution reaction where the bromine atom at the 3-position of 2-amino-3,5-dibromopyrazine is selectively replaced by an ethoxy group. This selectivity is expected due to the electronic effects of the amino group.

```dot

digraph "Step2_Ethoxylation" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=record, style=rounded, fontname="Helvetica", fontsize=12, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=open, color="#5F6368"];

reactant [label="{2-Amino-3,5-dibromopyrazine | C₄H₃Br₂N₃}"];

reagent [label="{Sodium Ethoxide (NaOEt) | in Ethanol}"];

product [label="{2-Amino-5-bromo-3-ethoxypyrazine | C₆H₈BrN₃O}", fillcolor="#34A853", fontcolor="#FFFFFF"];

reactant -> product [label=" Reflux "];

reagent -> product;

}

Figure 4: Reaction scheme for the debromination of 2-amino-5-bromo-3-ethoxypyrazine.

Experimental Protocol:

This protocol is based on the debromination of the analogous 2-amino-3-methoxy-5-bromopyrazine.[1]

-

Dissolve 2-amino-5-bromo-3-ethoxypyrazine in methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on charcoal (e.g., 10% Pd/C).

-

Add a base, such as potassium hydroxide.

-

Subject the mixture to hydrogenation at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the filtrate to dryness.

-

The residue can be extracted with a suitable solvent (e.g., acetone) and the solvent evaporated to yield the crude product.

-

Further purification can be achieved by crystallization from a suitable solvent like cyclohexane.

Quantitative Data:

Parameter Value Starting Material 2-Amino-5-bromo-3-ethoxypyrazine Product This compound Yield 83% (for the analogous methoxy compound)[1]

Summary of Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

Step Starting Material Product Reagents Key Conditions Yield Melting Point (°C) 1 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine Bromine, polar solvent -5 to +30 °C Good 114-117 2 2-Amino-3,5-dibromopyrazine 2-Amino-5-bromo-3-ethoxypyrazine Sodium ethoxide, ethanol Reflux ~77% (estimated) Not available 3 2-Amino-5-bromo-3-ethoxypyrazine This compound H₂, Pd/C, KOH, methanol RT, atm. pressure ~83% (estimated) 85 (for the analogous methoxy compound)[1]

Note: Yields for steps 2 and 3 are estimated based on the reported yields for the synthesis of the analogous 2-amino-3-methoxypyrazine.[1]

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for this compound, based on established chemical transformations for similar pyrazine derivatives. The provided experimental protocols, quantitative data, and reaction diagrams offer a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions may be necessary to achieve the desired outcomes in a specific laboratory setting.

References

Spectroscopic Data for 2-Amino-3-ethoxypyrazine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-ethoxypyrazine, a key heterocyclic compound of interest in pharmaceutical and flavor chemistry research. Due to the limited availability of published experimental data for this compound, this document presents a detailed analysis of its close structural analogs: 2-Amino-3-methoxypyrazine and 2-Ethoxy-3-methylpyrazine. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. Furthermore, a generalized workflow for the spectroscopic characterization of novel pyrazine derivatives is provided to guide researchers in the field. This document is intended for researchers, scientists, and drug development professionals requiring a practical reference for the spectroscopic analysis of substituted pyrazines.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Their unique electronic and structural properties make them versatile scaffolds in medicinal chemistry. This compound is a member of this family, and a thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and application in various scientific domains.

This guide addresses the current gap in publicly available spectroscopic data for this compound by providing a detailed analysis of its closest structural analogs. The presented data and protocols offer a robust framework for researchers working with this and related compounds.

Spectroscopic Data of Structural Analogs

The following sections present spectroscopic data for 2-Amino-3-methoxypyrazine and 2-Ethoxy-3-methylpyrazine. This information serves as a valuable reference for predicting the spectroscopic properties of this compound.

2-Amino-3-methoxypyrazine

Table 1: General Information for 2-Amino-3-methoxypyrazine

| Property | Value |

| Molecular Formula | C₅H₇N₃O[1] |

| Molecular Weight | 125.13 g/mol [1] |

| CAS Number | 4774-10-1[1] |

| Appearance | Off-white to beige solid[1] |

2-Ethoxy-3-methylpyrazine

Table 2: General Information for 2-Ethoxy-3-methylpyrazine

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O[2] |

| Molecular Weight | 138.17 g/mol [2] |

| CAS Number | 32737-14-7[2][3] |

| Appearance | Not specified |

Table 3: Mass Spectrometry Data for 2-Ethoxy-3-ethylpyrazine

| m/z | Relative Intensity |

| 55 | 60 |

| 81 | 100 |

| 109 | 85 |

| 123 | 70 |

| 152 | 95 |

| Data is for the structurally similar compound 2-Ethoxy-3-ethylpyrazine as a reference.[4] |

Experimental Protocols

The following are generalized yet detailed experimental protocols for acquiring the spectroscopic data presented. These methods are representative of standard practices for the analysis of small heterocyclic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker VC400 spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation : 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent may be critical for compounds with low solubility; in such cases, co-solvents like trifluoroacetic acid (TFA) may be used.

-

¹H NMR Acquisition :

-

Spectra are typically recorded at room temperature.

-

A standard pulse program is used with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

¹³C NMR Acquisition :

-

Spectra are acquired using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Chemical shifts are referenced to the deuterated solvent signal.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation (ATR method) :

-

Data Acquisition :

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

An accumulation of 16-32 scans is common to achieve a good signal-to-noise ratio.

-

The data is presented as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

-

-

Characteristic Bands for Primary Amines :

Mass Spectrometry (MS)

-

Instrumentation : An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector (or equivalent LC-MS system).

-

Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Ionization Method : Electron Ionization (EI) is commonly used for volatile, thermally stable small molecules.[9] Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and requires the molecule to have an ionizable group.[10][11]

-

Data Acquisition (EI-MS) :

-

The sample is introduced into the ion source via a gas chromatograph.

-

A standard electron energy of 70 eV is used.

-

The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

-

-

Data Analysis : The resulting mass spectrum provides the molecular ion peak (M⁺) and a fragmentation pattern that is characteristic of the molecule's structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[12]

UV-Vis Spectroscopy

-

Instrumentation : A Shimadzu UV-2450 spectrophotometer (or equivalent).

-

Sample Preparation : The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, hexane, water) to a known concentration.

-

Data Acquisition :

-

The UV-Vis spectrum is recorded over a range of 200-400 nm in a 1-cm path length quartz cuvette.[13][14]

-

A solvent blank is used as a reference.

-

Pyrazine and its derivatives typically exhibit π→π* and n→π* transitions in the UV region. The absorption maxima for pyrazine are around 260 nm and 320 nm.[13][14]

-

Workflow for Spectroscopic Analysis

The characterization of a novel pyrazine derivative typically follows a systematic analytical workflow to ensure unambiguous structure elucidation.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a valuable resource for researchers by presenting comprehensive data for its close structural analogs. The detailed experimental protocols and the generalized analytical workflow offer a practical framework for the synthesis and characterization of this and other novel pyrazine derivatives. It is anticipated that the information compiled herein will facilitate future research and development in fields where substituted pyrazines play a critical role.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]

- 4. 2-Ethoxy-3-ethylpyrazine [webbook.nist.gov]

- 5. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]

- 11. iris.unito.it [iris.unito.it]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.montana.edu [chemistry.montana.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-3-ethoxypyrazine

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and applications.[1][2][3] The introduction of various substituents to the pyrazine ring allows for the fine-tuning of their physicochemical and pharmacological properties.[4][5] This guide focuses on the molecular structure and conformational analysis of 2-Amino-3-ethoxypyrazine, a disubstituted pyrazine.

The presence of an amino group and an ethoxy group, both of which are electron-donating, on the pyrazine core suggests interesting electronic and structural characteristics.[6][7][8] Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its reactivity, biological activity, and potential applications.

This document provides a detailed overview of the predicted molecular structure, a thorough conformational analysis, and outlines the standard experimental and computational methodologies that would be employed for its characterization.

Molecular Structure

The molecular structure of this compound consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An amino (-NH₂) group is attached to carbon 2, and an ethoxy (-OCH₂CH₃) group is attached to the adjacent carbon 3.

Electronic Properties

Both the amino and ethoxy groups are known to be electron-donating groups.[6][8] They increase the electron density of the pyrazine ring through resonance effects, which in turn influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, although the electron-deficient nature of the pyrazine ring itself must be considered. The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the ethoxy group can be delocalized into the aromatic system.

Predicted Physicochemical Properties

Based on the properties of 2-aminopyrazine and general principles of organic chemistry, the following physicochemical properties for this compound can be predicted.

| Property | Predicted Value | Reference/Basis |

| Molecular Formula | C₆H₉N₃O | - |

| Molecular Weight | 139.16 g/mol | - |

| Appearance | Likely off-white to beige solid | Analogy to 2-aminopyrazine[9] |

| Melting Point | Expected to be in a similar range to related substituted pyrazines | - |

| Boiling Point | Higher than 2-aminopyrazine due to increased molecular weight | Analogy to 2-aminopyrazine[9] |

| Water Solubility | Likely soluble | Analogy to 2-aminopyrazine[9][10] |

| pKa (conjugate acid) | ~2.5 - 3.5 | Based on 2-aminopyrazine[11] |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds:

-

The C3-O bond of the ethoxy group.

-

The C2-N bond of the amino group.

Rotation around the C-C bond of the ethyl group also contributes to the overall conformational landscape.

Ethoxy Group Conformation

The orientation of the ethoxy group relative to the pyrazine ring is a critical conformational feature. The rotation around the C3-O bond can lead to different conformers. For alkoxy groups on heteroaromatic rings, there is often a strong preference for a planar conformation where the alkyl group is either syn or anti to a ring nitrogen atom to minimize lone pair repulsion.[12]

In the case of this compound, the ethoxy group can adopt a conformation that is planar with the pyrazine ring to maximize π-conjugation. However, steric hindrance from the adjacent amino group may force the ethyl group out of the plane. The two primary planar conformers would be defined by the dihedral angle C2-C3-O-C(ethyl).

-

Planar Conformer: The ethyl group lies in the plane of the pyrazine ring.

-

Non-Planar (Orthogonal) Conformer: The ethyl group is perpendicular to the pyrazine ring.

Computational studies on similar aromatic ethers suggest that the planar conformers are generally more stable.[13]

Intramolecular Interactions

The proximity of the amino and ethoxy groups allows for the possibility of intramolecular hydrogen bonding between a hydrogen atom of the amino group and the oxygen atom of the ethoxy group. This interaction, if present, would significantly stabilize a specific conformation and restrict the rotational freedom of both substituents.

Caption: Conformational isomerism in this compound.

Methodologies for Structural and Conformational Analysis

A combination of experimental and computational techniques would be required for a comprehensive understanding of the structure and conformation of this compound.

Experimental Protocols

A plausible synthetic route for this compound could be analogous to the synthesis of 2-amino-3-methoxypyrazine.[14] This would likely involve the bromination of 2-aminopyrazine followed by nucleophilic substitution with sodium ethoxide.

Caption: A potential synthetic pathway for this compound.

This technique provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the preferred conformation.

Protocol:

-

Crystal Growth: High-quality single crystals would be grown, likely by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).[15]

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[15]

NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation in solution.

Protocol:

-

Sample Preparation: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra would be acquired to identify the chemical environments of the protons and carbon atoms.[16]

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This would be key to identifying the preferred conformation of the ethoxy group relative to the amino group and the pyrazine ring.

-

Computational Chemistry Protocol

Computational modeling can provide valuable insights into the relative energies of different conformers and the barriers to their interconversion.

Protocol:

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers would be optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p) or larger).[17][18] Frequency calculations would be performed to confirm that the optimized structures are true energy minima.

-

Energy Refinement: Single-point energy calculations could be performed at a higher level of theory (e.g., MP2 or with a larger basis set) to obtain more accurate relative energies.[19]

-

Potential Energy Surface Scan: To determine the rotational energy barrier of the ethoxy group, a relaxed potential energy surface scan would be performed by systematically rotating the C2-C3-O-C dihedral angle.[20][21]

Caption: A typical workflow for computational conformational analysis.

Predicted Quantitative Data

The following tables summarize the predicted structural parameters for the most stable conformer of this compound, based on typical values for related structures.

Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| N1-C2 | ~1.34 |

| C2-C3 | ~1.42 |

| C3-N4 | ~1.33 |

| N4-C5 | ~1.33 |

| C5-C6 | ~1.39 |

| C6-N1 | ~1.34 |

| C2-N(amino) | ~1.37 |

| C3-O(ethoxy) | ~1.36 |

| O(ethoxy)-C(ethyl) | ~1.43 |

Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C6-N1-C2 | ~117 |

| N1-C2-C3 | ~122 |

| C2-C3-N4 | ~121 |

| C3-N4-C5 | ~117 |

| N1-C2-N(amino) | ~118 |

| C3-C2-N(amino) | ~120 |

| C2-C3-O(ethoxy) | ~120 |

| N4-C3-O(ethoxy) | ~119 |

| C3-O-C(ethyl) | ~118 |

Predicted Conformational Energies

| Conformer | Dihedral Angle (C2-C3-O-C) | Relative Energy (kcal/mol) |

| Planar (H-bonded) | ~0° | 0.0 (most stable) |

| Non-planar | ~90° | 2.0 - 5.0 (rotational barrier) |

Conclusion

While specific experimental data for this compound is currently lacking, a detailed structural and conformational profile can be predicted based on established principles and data from analogous molecules. The molecule is expected to have a largely planar pyrazine ring with electron-donating amino and ethoxy substituents. The conformation is likely dominated by the orientation of the ethoxy group, with a planar conformer stabilized by intramolecular hydrogen bonding being the most probable lowest energy state.

The experimental and computational protocols outlined in this guide provide a clear roadmap for future studies to definitively characterize the molecular structure and conformational dynamics of this compound. Such studies are essential for unlocking its potential in medicinal chemistry and materials science.

References

- 1. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2-Aminopyrazine(5049-61-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. tnjchem.com [tnjchem.com]

- 11. 2-Aminopyrazine: Properties, Applications, Safety Data & Supplier in China | High-Quality 2-Aminopyrazine Manufacturer [pipzine-chem.com]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. "Structures, intramolecular rotation barriers, and thermochemical prope" by Hongyan Sun and Joseph W. Bozzelli [digitalcommons.njit.edu]

Solubility of 2-Amino-3-ethoxypyrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-ethoxypyrazine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing solubility information for structurally related aminopyrazine compounds to offer valuable insights. Furthermore, detailed experimental protocols are presented to enable researchers to determine the precise solubility of this compound in their solvents of interest.

Introduction to this compound

This compound is a heterocyclic organic compound with a pyrazine core, substituted with an amino and an ethoxy group. The presence of these functional groups, particularly the amino group capable of hydrogen bonding and the pyrazine ring's nitrogen atoms, suggests its potential for solubility in a range of organic solvents. Understanding the solubility of this compound is critical in various stages of drug development, including formulation, purification, and analytical method development.

Solubility of Structurally Related Aminopyrazine Compounds

While specific data for this compound is scarce, the solubility of other aminopyrazine derivatives can provide a useful reference point for solvent selection. The data for 2-Aminopyrazine, a closely related compound, indicates its solubility in several polar organic solvents.

| Compound | Solvent | Solubility | Reference |

| 2-Aminopyrazine | Dimethylformamide (DMF) | 20 mg/mL | [1] |

| 2-Aminopyrazine | Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] |

| 2-Aminopyrazine | Ethanol | 20 mg/mL | [1] |

| 2-Aminopyrazine | Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL | [1] |

Additionally, a study on 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine investigated their solubility in mixed solvent systems, highlighting the use of solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) as good solvents, and water and ethanol as anti-solvents.[2] This suggests that solvents with varying polarities can be employed to modulate the solubility of substituted aminopyrazines.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods can be employed. The following sections detail the protocols for the gravimetric method and UV-Vis spectroscopic analysis, two common techniques for solubility determination.[3][4][5]

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][6]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: After equilibration, the undissolved solid is allowed to settle. The supernatant (saturated solution) is then carefully separated from the solid residue. This can be achieved by centrifugation followed by decantation or by filtration through a suitable membrane filter (e.g., a 0.45 µm PTFE filter) that is compatible with the organic solvent.

-

Solvent Evaporation: A precisely measured volume of the clear saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Drying: The solvent is evaporated from the container under controlled conditions. This can be done in a fume hood at ambient temperature, or at a slightly elevated temperature in a vacuum oven to expedite the process, ensuring the compound does not decompose.

-

Weighing: The container with the dried solute is weighed. The process of drying and weighing should be repeated until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectroscopic Method

For compounds that possess a chromophore and absorb light in the ultraviolet-visible range, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[5]

Methodology:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest.

-

-

Sample Preparation:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

-

-

Dilution:

-

Carefully withdraw a small, known volume of the clear saturated solution and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the standard curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Concentration Determination:

-

Use the equation of the standard curve to determine the concentration of the diluted solution.

-

-

Solubility Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the organic solvent.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

References

The Enigmatic Profile of 2-Amino-3-ethoxypyrazine: A Case Study on a Closely Related Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Initial research into the discovery and history of 2-Amino-3-ethoxypyrazine reveals a notable scarcity of dedicated scientific literature. This suggests that the compound may be a novel entity, a laboratory intermediate that has not been extensively studied, or its research is not widely published. To provide a comprehensive technical guide in line with the intended audience's needs, this whitepaper will focus on a closely related and well-documented analog: 2-Amino-3-methoxypyrazine . The synthesis, properties, and potential applications of this compound offer valuable insights that can be extrapolated to its ethoxy counterpart. This document will serve as a foundational guide, presenting established data for the methoxy analog while paving the way for future research into this compound.

Introduction to Aminopyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. They are prevalent in nature and are often associated with the flavors and aromas of roasted and thermally processed foods, formed through the Maillard reaction between amino acids and sugars.[1] In addition to their sensory properties, pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an amino group and an alkoxy group, as seen in 2-amino-3-alkoxypyrazines, can significantly modulate the molecule's physicochemical properties and biological functions, making them attractive scaffolds for drug discovery.[2]

Synthesis of 2-Amino-3-methoxypyrazine: A Potential Blueprint

The synthesis of 2-Amino-3-methoxypyrazine has been described in patent literature, providing a clear and replicable methodology.[3] This process can likely be adapted for the synthesis of this compound by substituting the corresponding ethoxy reagent. The patented synthesis is a two-step process starting from 2-aminopyrazine.

Step 1: Bromination of 2-Aminopyrazine

The initial step involves the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine.[3] This reaction is noteworthy because earlier reports suggested that the bromination of 2-aminopyrazine would lead to tar-like byproducts.[3] However, conducting the reaction in the presence of a polar solvent and an alkali or alkaline earth metal salt of a weak acid at a controlled temperature (-5 to +30 °C) results in a good yield of the desired dibrominated product.[3]

Step 2: Methoxylation and Debromination

The subsequent step involves the reaction of 2-amino-3,5-dibromopyrazine with sodium methoxide.[3] This reaction surprisingly and selectively replaces the bromine atom at the 3-position with a methoxy group, yielding 2-amino-3-methoxy-5-bromopyrazine.[3] The final step is the removal of the remaining bromine atom at the 5-position via catalytic hydrogenation to produce the final product, 2-amino-3-methoxypyrazine.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the synthesis of 2-Amino-3-methoxypyrazine and its intermediates.[3]

| Compound | Starting Material(s) | Reagent(s) | Yield | Melting Point (°C) |

| 2-Amino-3,5-dibromopyrazine | 2-Aminopyrazine | Bromine, Polar Solvent, Alkali/Alkaline Earth Metal Salt | Good | Not Specified |

| 2-Amino-3-methoxy-5-bromopyrazine | 2-Amino-3,5-dibromopyrazine | Sodium Methoxide in Methanol | 5.4 g (from 7 g starting material) | 138 |

| 2-Amino-3-methoxypyrazine | 2-Amino-3-methoxy-5-bromopyrazine | Hydrogen, Palladium on Charcoal, Potassium Hydroxide | 1.5 g (from 3 g starting material) | 85 |

Detailed Experimental Protocols

The following are the detailed experimental protocols as described in the patent for the synthesis of 2-Amino-3-methoxypyrazine.[3]

Synthesis of 2-Amino-3,5-dibromopyrazine

-

Reactants: 2-Aminopyrazine, Bromine.

-

Solvent: A polar solvent.

-

Additives: An alkali or alkaline earth metal salt of a weak acid.

-

Temperature: -5 to +30 °C.

-

Procedure: To a solution of 2-aminopyrazine in a polar solvent containing an alkali or alkaline earth metal salt of a weak acid, bromine is added while maintaining the temperature between -5 and +30 °C. The reaction mixture is stirred until the reaction is complete. The product, 2-amino-3,5-dibromopyrazine, is then isolated.

Synthesis of 2-Amino-3-methoxy-5-bromopyrazine

-

Reactants: 7 g of 2-amino-3,5-dibromopyrazine, Sodium methoxide solution (prepared from 0.65 g of sodium in 18.5 ml of methanol).

-

Procedure: A mixture of 2-amino-3,5-dibromopyrazine and the sodium methoxide solution is heated to boiling for 9 hours. Upon cooling, a crystalline product precipitates. The product is filtered, washed once with methanol, and two to three times with water to yield 5.4 g of 2-amino-3-methoxy-5-bromopyrazine.

Synthesis of 2-Amino-3-methoxypyrazine

-

Reactants: 3 g of 2-amino-3-methoxy-5-bromopyrazine, 1 g of 10% Palladium on charcoal, 0.9 g of Potassium hydroxide.

-

Solvent: Methanolic solution.

-

Procedure: 2-Amino-3-methoxy-5-bromopyrazine is dissolved in a methanolic solution containing potassium hydroxide and 10% palladium on charcoal. The mixture is hydrogenated at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed. The suspension is filtered, and the filtrate is evaporated to dryness. The residue is extracted with acetone, and the acetone solution is evaporated. The crude product (1.8 g, melting point 75-82 °C) is recrystallized from cyclohexane to yield 1.5 g of pure 2-amino-3-methoxy-pyrazine.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not documented, the broader class of aminopyrazine derivatives has shown potential in various therapeutic areas. For instance, some 2-amino substituted 1,3-benzothiazin-4-ones, which share a similar structural motif, are being investigated as antitubercular agents.[4][5] Additionally, other pyrazine derivatives have been explored for their roles in neurological disorders.[2]

The introduction of an ethoxy group in place of a methoxy group can influence a molecule's lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Further research is needed to elucidate the specific biological targets and signaling pathways of this compound.

Visualizing the Synthetic Pathway

The synthetic pathway for 2-Amino-3-methoxypyrazine can be visualized as a logical workflow.

Caption: Synthetic pathway for 2-Amino-3-methoxypyrazine.

Conclusion and Future Directions

While the discovery and history of this compound remain to be fully documented, the established synthetic route for its close analog, 2-Amino-3-methoxypyrazine, provides a solid foundation for its preparation and future investigation. The detailed protocols and quantitative data presented herein offer a starting point for researchers to synthesize and characterize this potentially novel compound.

Future research should focus on:

-

Adapting the Synthesis: Modifying the described protocol to use sodium ethoxide for the synthesis of this compound and optimizing the reaction conditions.

-

Characterization: Full spectroscopic and physicochemical characterization of the synthesized this compound.

-

Biological Screening: Evaluating the biological activity of the novel compound in various assays to identify potential therapeutic applications.

By building upon the knowledge of related pyrazine derivatives, the scientific community can begin to unravel the properties and potential of this compound, potentially unlocking new applications in flavor chemistry, materials science, and drug discovery.

References

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-3-ethoxypyrazine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-ethoxypyrazine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on closely related analogs to provide insights into its potential properties, synthesis, and characterization.

Chemical Identifiers and Properties of Related Pyrazines

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| 2-Amino-3-methylpyrazine | 19838-08-5 | C₅H₇N₃ | 3-methylpyrazin-2-amine |

| 2-Ethoxy-3-methylpyrazine | 32737-14-7 | C₇H₁₀N₂O | 2-ethoxy-3-methylpyrazine[1] |

| 2-Amino-3-chloropyrazine | 6663-73-6 | C₄H₄ClN₃ | 3-chloropyrazin-2-amine[2] |

| 2-Amino-3,5-dibromopyrazine | 24241-18-7 | C₄H₃Br₂N₃ | 3,5-dibromopyrazin-2-amine[3] |

| 2-Amino-3-methoxypyrazine | Not readily available | C₅H₇N₃O | 3-methoxypyrazin-2-amine |

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be proposed based on a patented method for the synthesis of its methoxy analog, 2-Amino-3-methoxypyrazine. This multi-step process begins with the bromination of 2-aminopyrazine, followed by a nucleophilic substitution with an alkoxide, and concludes with a debromination step.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This step involves the bromination of 2-aminopyrazine. The reaction is typically carried out in the presence of a polar solvent and a salt of a weak acid.

Step 2: Synthesis of 2-Amino-3-ethoxy-5-bromopyrazine

The intermediate, 2-Amino-3,5-dibromopyrazine, is then reacted with sodium ethoxide. The ethoxide selectively displaces the bromine atom at the 3-position of the pyrazine ring.

Step 3: Debromination to yield this compound

The final step is the removal of the bromine atom at the 5-position. This can be achieved through catalytic hydrogenation. The crude product can then be purified by crystallization.

A German patent describes a similar synthesis for 2-amino-3-methoxy-pyrazine, where 2-amino-3,5-dibromopyrazine is reacted with sodium methoxide, followed by hydrogenation to remove the second bromine atom.

Potential Applications in Research and Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an amino and an ethoxy group at the 2 and 3 positions of the pyrazine ring, respectively, could impart unique electronic and steric properties to the molecule, making it a valuable scaffold for the design of novel therapeutic agents. Potential areas of investigation include its use as a building block for kinase inhibitors, GPCR modulators, and other targeted therapies.

Conclusion

While direct experimental data for this compound is scarce, a viable synthetic route can be proposed based on established methodologies for analogous compounds. The information presented in this guide, including the properties of related pyrazines and a hypothetical experimental protocol, serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this novel compound. Further experimental work is necessary to fully characterize its chemical, physical, and biological properties.

References

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ethoxy-3-ethylpyrazine | C8H12N2O | CID 520722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Anticipated Characteristics of 2-Amino-3-ethoxypyrazine

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry, materials science, and flavor chemistry.[1] Their unique electronic properties and ability to participate in various biological interactions make them valuable scaffolds in drug discovery. This guide focuses on the predicted characteristics of 2-Amino-3-ethoxypyrazine, a molecule combining an electron-donating amino group and an ethoxy group on the pyrazine ring. The presence of these substituents is expected to significantly influence the molecule's physicochemical properties, reactivity, and potential biological activity.

Predicted Physicochemical Properties

The physical and chemical properties of this compound can be estimated by examining the properties of its structural analogs. The following tables summarize key data for related compounds, providing a basis for predicting the characteristics of the target molecule.

Table 1: General and Physical Properties of Related Pyrazine Derivatives

| Property | 2-Aminopyrazine | 2-Amino-3-methylpyrazine | 2-Ethoxy-3-methylpyrazine | 2-Ethoxy-3-ethylpyrazine |

| Molecular Formula | C₄H₅N₃ | C₅H₇N₃[2] | C₇H₁₀N₂O[3] | C₈H₁₂N₂O[4] |

| Molecular Weight ( g/mol ) | 95.10 | 109.13[2] | 138.17[3] | 152.19[4] |

| Appearance | White to yellow crystalline solid | - | Colorless to pale yellow liquid | Clear colorless to pale yellow liquid |

| Melting Point (°C) | 117-120 | - | - | - |

| Boiling Point (°C) | - | - | 180-181 @ 760 mmHg | 195-197 @ 760 mmHg |

| Solubility | Soluble in water | - | - | Practically insoluble to insoluble in water |

Based on these analogs, this compound (C₆H₉N₃O) is predicted to be a solid or a high-boiling point liquid at room temperature. The presence of the amino group may confer some water solubility, although the ethoxy group will increase its lipophilicity compared to 2-aminopyrazine.

Table 2: Spectroscopic Data of Related Pyrazine Derivatives

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spec (m/z) | IR (cm⁻¹) |

| 3-Methoxy-5-methylpyrazine-2-carboxamide | (DMSO-d₆) δ: 8.10 (s, 1H), 7.84 & 7.56 (2s broad, 2H), 3.93 (s, 3H), 2.46 (s, 3H)[5] | - | - | - |

| 3-amino-N-methylpyrazine-2-carboxamide | - | δC 25.9 (N-methyl) | 153.0772 [M+H]⁺ | - |

| 3-(Benzylamino)pyrazine-2-carboxamide | - | (DMSO) δ 169.0, 154.3, 146.5, 139.7, 130.2, 128.6, 127.4, 127.0, 126.7, 43.5[6] | - | - |

| 2-Ethoxy-3-methylpyrazine | - | - | - | Characteristic peaks for C-H, C=N, C-O stretching |

The spectroscopic characterization of this compound would be crucial for its definitive identification. The 1H NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons on the pyrazine ring, and a broad signal for the amino protons. The 13C NMR would show distinct peaks for the ethoxy carbons and the pyrazine ring carbons. Mass spectrometry should reveal a molecular ion peak corresponding to its molecular weight. Infrared spectroscopy would likely show characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the ethoxy and aromatic moieties, C=N stretching of the pyrazine ring, and C-O stretching of the ether linkage.[7]

Experimental Protocols

While specific protocols for this compound are not available, general methodologies for the synthesis and characterization of substituted pyrazines can be adapted.

General Synthesis of Substituted Pyrazines

The synthesis of 2-amino-3-alkoxypyrazines can be envisioned through several synthetic routes. One plausible approach involves the nucleophilic substitution of a halogenated pyrazine precursor.

Workflow for a potential synthesis of this compound:

Caption: A potential synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-3-chloropyrazine in anhydrous ethanol, add a solution of sodium ethoxide in ethanol dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period determined by reaction monitoring techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[8]

General Characterization Techniques

The characterization of novel pyrazine derivatives typically involves a suite of analytical methods to confirm the structure and purity.

Logical workflow for the characterization of a synthesized pyrazine derivative:

Caption: A standard workflow for the analytical characterization of a novel pyrazine.

Anticipated Reactivity and Biological Profile

The pyrazine ring is electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.[9] The presence of a strong electron-donating amino group at the 2-position and a moderately activating ethoxy group at the 3-position is expected to increase the electron density of the pyrazine ring, potentially influencing its reactivity in electrophilic substitution reactions.

Many pyrazine derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal activities.[10] The structural similarity of this compound to these compounds suggests that it could also possess interesting biological properties worthy of investigation.

Conclusion

While direct experimental data for this compound remains elusive, a comprehensive profile of its anticipated physical, chemical, and spectroscopic properties can be constructed through the analysis of its close structural analogs. This technical guide provides a predictive framework for researchers, offering insights into the likely characteristics of this compound and outlining general experimental approaches for its potential synthesis and characterization. Further empirical research is necessary to validate these predictions and fully elucidate the properties of this compound.

References

- 1. irjmets.com [irjmets.com]

- 2. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]

- 3. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethoxy-3-ethylpyrazine | C8H12N2O | CID 520722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Amino-3-ethoxypyrazine: A Technical Review of a Class of Bioactive Molecules

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry. The pyrazine ring is a key scaffold in numerous biologically active molecules, demonstrating a wide range of pharmacological effects. While 2-Amino-3-ethoxypyrazine itself is not extensively characterized, its structural analogs, particularly 2-aminopyrazine derivatives, have been the subject of research for their potential as therapeutic agents. This guide summarizes the key findings on the biological activities of these related compounds, presenting quantitative data, experimental methodologies, and associated signaling pathways.

Potential Therapeutic Areas for 2-Aminopyrazine Derivatives

Research into 2-aminopyrazine derivatives has revealed potential applications in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Antimicrobial and Antifungal Activity

A notable area of investigation for pyrazine derivatives is their antimicrobial and antifungal properties. Specifically, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been synthesized and evaluated for their activity against various pathogens.

Quantitative Data:

| Compound Class | Organism | Activity Metric | Value | Reference |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | MIC | 25 µg/mL | [1] |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | [2] |

| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale | MIC | Varies with substitution | [2] |

| N-substituted 3-aminopyrazine-2-carboxamides | Candida albicans | MIC | Varies with substitution | [2] |

Experimental Protocols:

The antimycobacterial activity of these compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Anticancer Activity

Certain 2-aminopyrazine derivatives have been investigated as potential anticancer agents, with a focus on their ability to inhibit key enzymes involved in cancer progression, such as histone acetyltransferases (HATs) p300/CBP.

Quantitative Data:

| Compound Class | Target | Activity Metric | Value | Reference |

| 1,4-Pyrazine-containing inhibitors | p300 HAT | IC₅₀ | 1.4 µM - 5.7 µM | [3] |

Signaling Pathway:

Inhibition of p300/CBP histone acetyltransferases can disrupt downstream signaling pathways that are critical for cancer cell proliferation and survival.

p300/CBP Signaling Pathway Inhibition

Caption: Inhibition of p300/CBP by 2-aminopyrazine derivatives can block histone acetylation and subsequent oncogene expression.

Histamine H4 Receptor Antagonism

While not pyrazines, structurally similar 2-aminopyrimidine derivatives have been developed as potent histamine H4 receptor (H4R) antagonists. This suggests that the 2-aminopyrazine scaffold could also be explored for its potential to modulate histamine signaling, which is implicated in inflammatory and immune responses.

Quantitative Data:

| Compound Class | Target | Activity Metric | Potency | Reference |

| 2-aminopyrimidine derivatives | Histamine H4 Receptor | In vitro potency | High | [4] |

Signaling Pathway:

Antagonism of the H4 receptor can block histamine-induced signaling cascades, leading to anti-inflammatory and antinociceptive effects.

Histamine H4 Receptor Antagonism

Caption: A potential mechanism where a 2-aminopyrazine analog acts as an antagonist at the Histamine H4 receptor.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminopyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. For instance, in the case of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the lipophilicity of the alkyl chains was found to be strongly correlated with their antimycobacterial activity.[1] Similarly, for p300/CBP inhibitors, the substituents on the phenyl rings attached to the pyrazine core significantly influence their inhibitory potency.[3]

Conclusion

While specific biological data for this compound remains elusive, the broader class of 2-aminopyrazine derivatives represents a promising scaffold for the development of novel therapeutic agents. The documented antimicrobial, anticancer, and potential anti-inflammatory activities of its analogs highlight the need for further investigation into the pharmacological profile of this compound. Future research should focus on the synthesis and systematic biological evaluation of this compound to determine if it shares the therapeutic potential of its structural relatives. Such studies would be instrumental in elucidating its mechanism of action and potential for drug development.

References

- 1. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides | MDPI [mdpi.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Presence of Aminopyrazines and Their Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct natural occurrence of 2-Amino-3-ethoxypyrazine remains unconfirmed in scientific literature, a diverse array of its structural analogs, particularly alkyl- and methoxy-pyrazines, are prevalent in nature. These compounds are significant contributors to the aroma and flavor profiles of numerous food products and also function as crucial signaling molecules in various organisms. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of aminopyrazine derivatives. It details experimental protocols for their isolation, characterization, and quantification, and presents visual representations of key biosynthetic pathways and analytical workflows.

Natural Occurrence of Pyrazine Derivatives

Pyrazine derivatives are widespread in nature, contributing to the sensory characteristics of a variety of foods and beverages. They are commonly formed during thermal processing, such as roasting and baking, through Maillard reactions and Strecker degradation. Additionally, many organisms are capable of biosynthesizing these compounds.

Occurrence in Food Products

Alkylpyrazines are key aroma compounds in roasted, toasted, and fried foods. For instance, 2,5-dimethylpyrazine is a significant contributor to the aroma of roasted peanuts and coffee, while 2-ethyl-3,5-dimethylpyrazine is characteristic of roasted cocoa. Methoxypyrazines, such as 2-methoxy-3-isobutylpyrazine, are well-known for imparting the characteristic "bell pepper" or "grassy" aroma to Sauvignon Blanc wines. The concentrations of various pyrazines in soy sauce aroma type Baijiu are presented in Table 1.

Role as Signaling Molecules

Beyond their role in food aroma, pyrazines also act as semiochemicals in the animal kingdom. For example, certain alkylpyrazines found in the urine of predators can induce fear responses in prey animals.

Biosynthesis of Pyrazine Derivatives

The biosynthesis of pyrazine derivatives often originates from amino acids. A well-studied example is the production of alkylpyrazines by microorganisms like Bacillus subtilis.

Biosynthesis of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine from L-Threonine

Bacillus subtilis can synthesize 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine from the amino acid L-threonine. The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate. This intermediate can then be decarboxylated to form aminoacetone. Two molecules of aminoacetone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to yield 2,5-DMP. The formation of 2,3,5-trimethylpyrazine involves a similar pathway with the incorporation of an additional carbon source.

Quantitative Data

The concentration of pyrazine derivatives in natural products can vary significantly depending on the source and processing conditions. The following table summarizes the quantitative data for various pyrazines found in soy sauce aroma type Baijiu.

| Pyrazine Derivative | Concentration Range (µg/L) |

| 2,3,5,6-Tetramethylpyrazine | 475 - 1862 |

| 2,6-Dimethylpyrazine | 460 - 1590 |

| 2,3,5-Trimethylpyrazine | 317 - 1755 |

| 2-Ethyl-3,5-dimethylpyrazine | Not specified |

| 5-Ethyl-2,3-dimethylpyrazine | 0.8 - 12.5 |

| 2-Isobutyl-3-methylpyrazine | 1.0 - 5.9 |

| 2,3-Diethyl-5-methylpyrazine | 1.1 - 15.5 |

| Data sourced from a study on soy sauce aroma type Baijiu. |

Experimental Protocols

The isolation and analysis of pyrazine derivatives from complex matrices require specific and sensitive analytical techniques.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of pyrazines from liquid samples.

Protocol:

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the aqueous sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elution: Elute the retained pyrazines with an appropriate organic solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrazines.

Typical GC-MS Parameters:

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective method for the quantification of pyrazines, particularly in liquid samples.

Typical UPLC-MS/MS Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each target pyrazine.

Biological Activities and Future Perspectives

While the primary recognized roles of naturally occurring pyrazine derivatives are in flavor and chemical communication, research into their broader biological activities is ongoing. Some synthetic aminopyrazine derivatives have shown potential as antimicrobial and anticancer agents. The exploration of naturally occurring aminopyrazines and their derivatives could therefore open new avenues for drug discovery and development. Further research is needed to elucidate specific signaling pathways and mechanisms of action for these compounds in biological systems.

Conclusion

Although this compound has not been identified as a naturally occurring compound, the study of its structurally related analogs provides valuable insights into the chemistry, biology, and analysis of this important class of heterocyclic compounds. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in the fields of natural products, food science, and drug development. The continued investigation into the natural occurrence and biological functions of aminopyrazine derivatives holds significant promise for future scientific advancements.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-3-ethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of 2-Amino-3-ethoxypyrazine, a valuable building block in medicinal chemistry and materials science. The synthesis is a multi-step process commencing from commercially available 2-aminopyrazine.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

-

Bromination: 2-Aminopyrazine is first subjected to bromination to yield the key intermediate, 2-amino-3,5-dibromopyrazine.

-

Ethoxylation: This intermediate then undergoes a nucleophilic substitution reaction with sodium ethoxide, which selectively replaces the bromine atom at the 3-position to form 2-amino-3-ethoxy-5-bromopyrazine.

-

Debromination: The final step involves the removal of the bromine atom at the 5-position via catalytic hydrogenation to yield the target compound, this compound.

This strategy is adapted from the established synthesis of the analogous compound, 2-Amino-3-methoxypyrazine.

Logical Workflow of the Synthesis:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol details the bromination of 2-aminopyrazine to form the key intermediate, 2-amino-3,5-dibromopyrazine.

Reaction Scheme:

Caption: Bromination of 2-aminopyrazine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyrazine | 95.10 | 9.5 g | 0.10 |

| Bromine | 159.81 | 16 mL (49.9 g) | 0.31 |

| Glacial Acetic Acid | 60.05 | 70 mL | - |

| Sodium Acetate Trihydrate | 136.08 | 33 g | 0.24 |

| Methanol | 32.04 | As needed | - |

| Concentrated Ammonia | - | As needed | - |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-